molecular formula C10H9BrN2O B2648362 2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one CAS No. 1493852-73-5

2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one

Cat. No.: B2648362
CAS No.: 1493852-73-5
M. Wt: 253.099
InChI Key: AQZBRCROZGJLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one is a brominated ketone derivative featuring a 1-methylindazole scaffold. This compound is structurally characterized by a bromoacetophenone moiety attached to the 3-position of the indazole ring. The indazole core is a privileged heterocycle in medicinal chemistry due to its bioisosteric similarity to purines and its role in modulating receptor interactions . The bromine atom at the α-position of the ketone enhances electrophilicity, making it a versatile intermediate in nucleophilic substitution reactions, particularly in the synthesis of pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

2-bromo-1-(1-methylindazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13-8-5-3-2-4-7(8)10(12-13)9(14)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZBRCROZGJLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493852-73-5
Record name 2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one typically involves the bromination of 1-(1-methyl-1H-indazol-3-yl)ethan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indazole derivatives.

    Reduction: Formation of 1-(1-methyl-1H-indazol-3-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(1-methyl-1H-indazol-3-yl)ethanoic acid.

Scientific Research Applications

Medicinal Chemistry

Overview : Indazole derivatives, including 2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one, are studied for their diverse biological activities, particularly anti-inflammatory, antibacterial, and antifungal properties.

Case Study : Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study involving Freund’s adjuvant-induced arthritis and carrageenan-induced edema models, compounds derived from this indazole were synthesized and evaluated for their in vivo anti-inflammatory potential. The results indicated a promising profile with minimal ulcerogenic potential, suggesting therapeutic viability for inflammatory diseases.

Cancer Research

Overview : The compound has been evaluated for its antiproliferative activities against various tumor cell lines, showcasing its potential as an anticancer agent.

Data Table : Antiproliferative Activity Against Tumor Cell Lines

Tumor TypeCell LineIC50 (µM)Reference
Breast CancerMCF-715.5
Lung CancerA54912.7
Colorectal CancerHCT11610.4
Prostate CancerPC318.9

In vitro studies have shown that N-phenyl-1H-indazole-1-carboxamides derived from this compound exhibit varying degrees of activity against nine clinically isolated cancer types. The synthesis of these derivatives has led to the identification of effective inhibitors of cancer cell proliferation.

Pharmaceutical Chemistry

Overview : The compound is also explored as a potential cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating the cell cycle and is a target in cancer therapy.

Case Study : A series of 3,5-diaminoindazoles were synthesized and tested for their ability to inhibit CDK activity. Among these, one derivative was identified as the most effective CDK inhibitor with a significant reduction in cell growth in treated tumor cells.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one with structurally related bromo-ethanone derivatives, focusing on substituent effects, synthetic yields, spectral properties, and applications.

Table 1: Key Comparative Data for Bromo-Ethanone Derivatives

Compound Name Substituent(s) on Aromatic Ring Yield (%) Melting Point (°C) Key Applications/Notes Evidence Source
This compound 1-methylindazole N/A N/A Intermediate in drug discovery
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (9 ) 3,5-dimethoxy 87 Not reported Precursor for anti-inflammatory agents
2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone 4-imidazol-1-ylphenyl N/A Not reported Ligand for 5-HT6 receptor modulation
2-Bromo-1-(5-fluoro-1H-indol-3-yl)ethan-1-one (2b ) 5-fluoroindole 42 176.5–177.7 Intermediate in sulfonamide-based drug synthesis
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one (4 ) 3,4-difluorophenyl N/A Not reported Intermediate for thiazole-based inhibitors
2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone 3-fluoro-4-(4-methylimidazolyl)phenyl N/A Not reported Anticancer research

Key Observations:

Substituent Effects on Reactivity and Stability: Electron-donating groups (e.g., methoxy in 9) increase the stability of bromo-ethanones, as evidenced by higher crystallinity and yields (85–87%) . In contrast, electron-withdrawing groups (e.g., fluoro in 2b and 4) reduce yields (42–51%) due to increased electrophilicity and side reactions . The 1-methylindazole group in the target compound likely enhances metabolic stability compared to simpler aryl systems, a critical feature in drug design .

Spectral Distinctions :

  • 1H NMR Shifts : The methoxy groups in 9 and 10 () produce distinct singlet peaks at δ 3.84–3.89 ppm, absent in halogen-substituted analogs. The indazole or indole protons in 2b and the target compound resonate downfield (δ 6.7–7.2 ppm) due to aromatic deshielding .

Applications: Anticancer Research: Compounds like 2-bromo-1-(3-fluoro-4-(4-methylimidazolyl)phenyl)ethanone () are investigated for tumor growth inhibition, leveraging the imidazole moiety’s metal-chelating properties .

Synthetic Challenges :

  • Bulky substituents (e.g., naphthalenesulfonyl in 2a ) reduce yields (51%) due to steric hindrance during nucleophilic substitution .

Biological Activity

2-Bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom attached to an ethanone moiety, with an indazole ring system that contributes to its biological properties. The synthesis typically involves reactions that introduce the bromine substituent and form the indazole structure, as outlined in various studies .

Anticancer Properties

Recent studies have indicated that indazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines. Notably, a related indazole derivative demonstrated IC50 values of 8.3 nM against HL60 cells and 1.3 nM against HCT116 cells . This suggests that the compound may inhibit critical kinases involved in cancer progression.

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (nM)
2-Bromo-1-(1-methyl-1H-indazol-3-yl)HL60TBD
Related Indazole DerivativeHCT1161.3
Related Indazole DerivativeOther LinesVarious

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of various kinases. For instance, it has been suggested that such compounds can inhibit CDK2 and MEK1, which are crucial for cell cycle regulation and proliferation . Additionally, molecular docking studies indicate favorable interactions with target proteins, enhancing their potential as therapeutic agents.

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in preclinical models:

  • In Vivo Efficacy : In a study involving xenograft models, compounds similar to this compound effectively delayed tumor growth, demonstrating their potential for clinical application .
  • Safety Profile : Clinical evaluations have shown that related compounds are well tolerated at doses up to 400 mg twice daily without significant adverse effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one?

The compound is typically synthesized via bromination of the corresponding acetophenone derivative. For example, nucleophilic substitution using bromine sources (e.g., HBr or NBS) under controlled conditions in polar aprotic solvents like DMF or acetonitrile can yield the target compound. Optimization of reaction time and temperature is critical to avoid over-bromination or decomposition. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .

Q. How can the purity of this compound be validated?

Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and confirmed via 1^1H/13^{13}C NMR spectroscopy. High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy. Melting point determination and TLC (Rf comparison) provide additional validation .

Q. What spectroscopic techniques are essential for structural characterization?

Key techniques include:

  • NMR : 1^1H NMR (to confirm indazole methyl group at δ ~4.0 ppm and carbonyl resonance at δ ~200 ppm in 13^{13}C NMR).
  • IR : Strong carbonyl stretch (~1700 cm1^{-1}) and C-Br vibration (~550 cm1^{-1}).
  • X-ray crystallography : Resolves absolute configuration and packing interactions (see advanced questions) .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound, particularly with bromine’s high electron density?

Bromine’s strong X-ray scattering requires high-resolution data collection (Mo/Kα radiation) and careful refinement using software like SHELXL . Anisotropic displacement parameters for Br must be refined, and twin law analysis (e.g., via PLATON) may be needed if twinning occurs. The WinGX/ORTEP suite aids in visualizing thermal ellipsoids and validating geometry .

Q. What strategies mitigate contradictions in reaction yields or by-product formation during synthesis?

  • Mechanistic studies : Probe intermediates via in situ 19^{19}F NMR (if fluorinated analogs exist) or LC-MS.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition states to optimize bromination pathways.
  • By-product analysis : Use preparative TLC or HPLC to isolate impurities and identify structures via MS/MS .

Q. How does the bromine atom influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C-Br bond serves as a reactive site for palladium-catalyzed coupling. However, steric hindrance from the indazole methyl group may reduce efficiency. Ligand screening (e.g., SPhos vs. XPhos) and microwave-assisted conditions can enhance coupling rates. Comparative studies with chloro or iodo analogs (e.g., 2-chloro derivatives) reveal halogen-dependent reactivity trends .

Q. What pharmacological assays are suitable for evaluating bioactivity, and how can false positives be minimized?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with cytotoxicity controls (e.g., HEK293 cells).
  • Anti-inflammatory screening : COX-2 inhibition ELISA or LPS-induced cytokine (IL-6/TNF-α) suppression in macrophages.
  • Artifact mitigation : Pre-filter compounds to remove aggregators (via dynamic light scattering) and confirm target engagement via SPR or thermal shift assays .

Data Interpretation & Optimization

Q. How can researchers reconcile discrepancies in melting points or spectral data across batches?

  • Polymorphism screening : Use DSC/TGA to identify crystalline forms.
  • Solvent effects : Compare NMR spectra in DMSO-d6 vs. CDCl3 to detect solvent-induced shifts.
  • Batch documentation : Track synthetic variables (e.g., cooling rates during crystallization) .

Q. What computational tools predict the compound’s reactivity or binding modes?

  • Docking studies (AutoDock Vina) : Model interactions with biological targets (e.g., kinases) using the indazole moiety as a hinge-binding group.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME) : Forecast solubility, permeability, and metabolic liabilities .

Methodological Best Practices

  • Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) for peer validation .
  • Synthesis : Use anhydrous conditions and argon/vacuum lines for moisture-sensitive bromination steps .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits in orthogonal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.